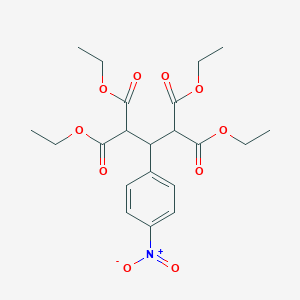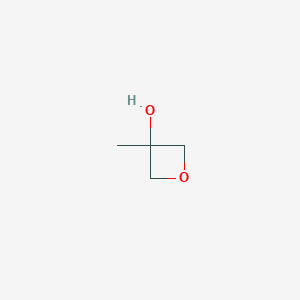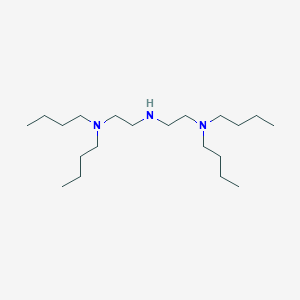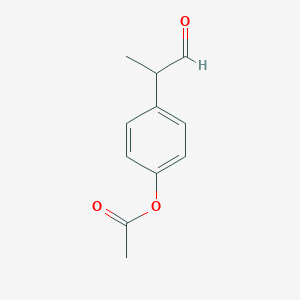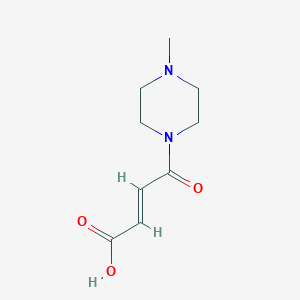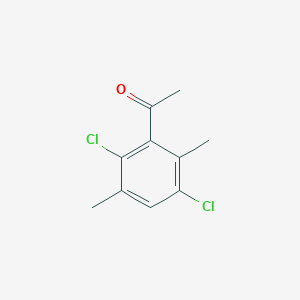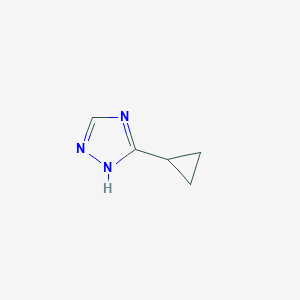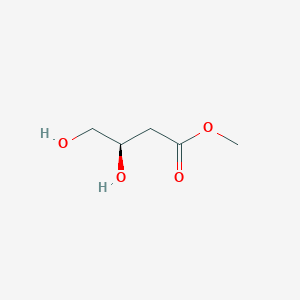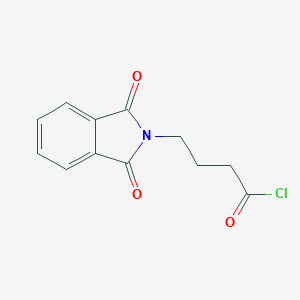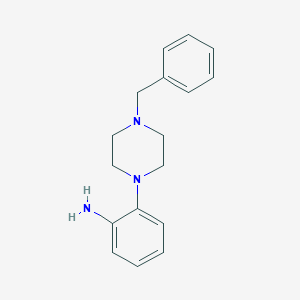![molecular formula C28H36N2O B170244 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 107215-52-1](/img/structure/B170244.png)
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The biphenyl intermediate and pentyl bromide.
Reaction: The biphenyl intermediate undergoes an etherification reaction with pentyl bromide in the presence of a base like sodium hydride to introduce the pentyloxy group.
Formation of the Pyrimidine Ring:
Starting Materials: The pentyloxy-substituted biphenyl and heptyl bromide.
Reaction: The final step involves the cyclization of the pentyloxy-substituted biphenyl with heptyl bromide in the presence of a base such as sodium amide to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Materials: 4-Bromophenol and 4-Iodophenylpentane.
Reaction: The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 4-bromophenol reacts with 4-iodophenylpentane in the presence of a palladium catalyst and a base such as potassium carbonate.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and pentyloxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the biphenyl moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include heptyl alcohol, heptanal, and heptanoic acid.
Reduction: Products include hydrogenated pyrimidine derivatives and reduced biphenyl compounds.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidine and biphenyl derivatives.
科学的研究の応用
Chemistry:
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a molecular probe to study biological systems and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Coatings and Adhesives: It is explored for use in high-performance coatings and adhesives due to its chemical stability and functional groups.
作用機序
The mechanism of action of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The biphenyl and pyrimidine moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 5-Heptyl-2-(4’-methoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-ethoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-butoxy-[1,1’-biphenyl]-4-yl)pyrimidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the biphenyl moiety (methoxy, ethoxy, butoxy, pentyloxy).
- Chemical Properties: These differences can influence the compound’s solubility, melting point, and reactivity.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their performance in materials science, pharmaceuticals, and other fields.
特性
IUPAC Name |
5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJGRXRHRVQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
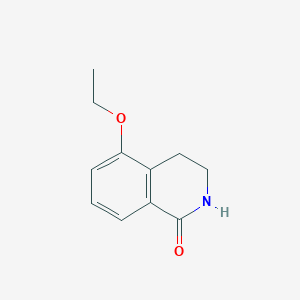
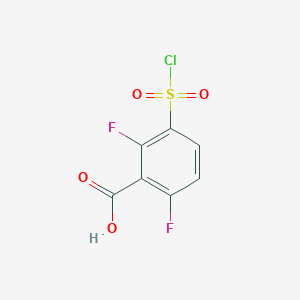
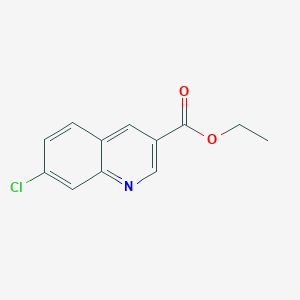
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
